5-Propyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the amino acid tryptophan. They are known for their psychoactive properties and are found in various natural sources, including plants, fungi, and animals. This compound, specifically, is a derivative of tryptamine with a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Propyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the 2 or 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced indole rings.
Substitution: Formation of halogenated this compound derivatives.
Scientific Research Applications
5-Propyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tryptamine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in treating mood disorders and anxiety.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Propyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition. The compound’s effects are mediated through the activation of the 5-HT2A receptor, among others.
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar structure but different alkyl groups.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.
Uniqueness of 5-Propyltryptamine: this compound is unique due to its specific propyl substitution, which alters its pharmacological profile compared to other tryptamines. This modification can result in different receptor affinities and effects, making it a valuable compound for research into the structure-activity relationships of tryptamines.
Properties
CAS No. |
55852-54-5 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(5-propyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3 |
InChI Key |
FKFXKCOMJSHBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.